
Isogambogic acid
概要
説明
Isogambogic acid is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isogambogic acid involves multiple steps, including the formation of its hexacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
科学的研究の応用
Anticancer Properties
Isogambogic acid has been shown to induce apoptosis-independent autophagic cell death in human non-small cell lung carcinoma (NSCLC) cells. This is significant as many cancer treatments rely on apoptosis, and resistance to apoptosis is a common challenge in cancer therapy. The mechanism involves the formation of autophagic vacuoles and increased expression of autophagy-related proteins, indicating that this compound can effectively trigger cell death through alternative pathways when traditional methods fail .
Case Study: Non-Small Cell Lung Carcinoma
- Objective : To assess the efficacy of this compound in inducing cell death.
- Findings : Treatment resulted in autophagic vacuole formation and increased LC3 conversion without evidence of apoptosis, highlighting its potential as a therapeutic agent for NSCLC .
Synergistic Effects with Other Compounds
Research has indicated that this compound, particularly its acetyl derivative (acetyl this compound), can enhance the efficacy of other anticancer agents. In preclinical studies, acetyl this compound demonstrated potent cytotoxicity against melanoma cells, working synergistically with celastrol to inhibit cell viability and promote cell death through activation of specific signaling pathways .
Case Study: Melanoma Treatment
- Objective : To evaluate the combined effect of acetyl this compound and celastrol on melanoma cells.
- Results : The combination significantly reduced melanoma cell viability at low micromolar concentrations, suggesting a promising approach for treating resistant melanoma .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study: Rheumatoid Arthritis
- Objective : To investigate the anti-inflammatory effects of this compound in an animal model.
- Findings : Significant reductions in inflammation markers were observed, suggesting that this compound could serve as a novel treatment for rheumatoid arthritis by modulating inflammatory responses .
Emerging Research Directions
Recent studies have explored the nano-delivery systems for this compound to improve its bioavailability and therapeutic efficacy. These advancements suggest a growing interest in formulating this compound into nanoparticles to enhance its delivery and effectiveness against various cancers .
作用機序
The mechanism of action of Isogambogic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s multiple functional groups allow it to form specific interactions, leading to its observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other hexacyclic molecules with multiple functional groups. Examples may include:
- Isogambogic acid derivatives
- Other complex organic molecules with similar ring structures and functional groups
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.
生物活性
Isogambogic acid, a compound derived from the resin of Garcinia hanburyi, is recognized for its significant biological activities, particularly in the context of cancer treatment. This article delves into the various biological activities of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of this compound
This compound is a derivative of gambogic acid, which has been extensively studied for its anticancer properties. The compound exhibits a range of biological activities, including inducing apoptosis in cancer cells, anti-inflammatory effects, and potential use as an antibiotic.
This compound demonstrates its biological activity through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. For instance, it effectively elicits cell death in LLC and SK-LU-1 cells with IC50 values around 2.26 µM .
- Inhibition of Tumor Growth : Studies indicate that this compound can significantly inhibit tumor growth by affecting cell cycle regulation and promoting apoptosis through mitochondrial pathways .
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, contributing to its cytotoxic effects. This mechanism is crucial as ROS can lead to oxidative stress and subsequent cell death .
Pharmacological Effects
This compound's pharmacological profile includes:
- Antitumor Activity : Research highlights the compound's ability to inhibit the proliferation of various cancer cell lines. For example, it has shown efficacy against melanoma cells by activating c-Jun N-terminal kinase (JNK) pathways .
- Anti-inflammatory Properties : In addition to its anticancer effects, this compound exhibits anti-inflammatory activity, which may enhance its therapeutic potential in treating conditions associated with chronic inflammation .
Table 1: Summary of Biological Activities
Case Study: Antitumor Effects on Melanoma Cells
In a study examining the efficacy of this compound on melanoma cells, researchers found that the compound inhibited cell viability through JNK activation. The inhibition was more pronounced at lower concentrations, indicating a potent effect even at micromolar levels. This study underscores the potential application of this compound in melanoma therapy .
Safety and Toxicity Profile
This compound has demonstrated a favorable safety profile in preclinical studies. High doses (>16 mg/kg) resulted in minimal side effects on the central nervous system and other physiological systems . This characteristic makes it a promising candidate for further clinical development.
特性
IUPAC Name |
(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27+,36-,37+,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-GXSDCXQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-65-0 | |
Record name | Gambogic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。